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Basic violet 27

Cat. No.: B1172420
CAS No.: 12221-73-7
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Description

Evolution of Scholarly Inquiry on Basic Violet 27 in Contemporary Chemical Science

Scholarly interest in triphenylmethane (B1682552) colorants like this compound has a long history, initially focused on their synthesis and application as dyeing agents for materials such as textiles, paper, and leather. who.intnih.gov Early manufacturing processes involved the oxidation of aniline (B41778) and p-toluidine (B81030) mixtures, often using agents like arsenic acid or nitrobenzene. sci-hub.st The primary focus of this early research was on optimizing production and characterizing the fundamental coloring properties for industrial use, particularly in printing inks. chembk.comchembk.comqualitron.net

Contemporary chemical science has shifted the focus towards more complex and nuanced investigations. Research now delves into the subtle physicochemical properties and the potential for novel applications beyond traditional dyeing. For instance, studies have explored its use in advanced materials and its behavior under various environmental conditions. researchgate.net Modern inquiry also involves detailed analysis of the compound's components and impurities, reflecting a move towards a more precise understanding of the substance at a molecular level. europa.eu This evolution highlights a transition from a purely industrial application focus to a broader scientific exploration of the compound's fundamental characteristics and potential in high-technology fields.

Interdisciplinary Significance of this compound in Specialized Research Domains

The unique properties of this compound have established its significance in several specialized research domains, demonstrating its interdisciplinary value.

Forensic Science: In criminal investigations, related triphenylmethane dyes are crucial for developing latent fingerprints, especially on the adhesive side of tapes. researchgate.net The leuco form of similar dyes, such as Leucogentian Violet, is used to enhance blood impressions, where it reacts with heme to produce a distinct purple color, making faint prints visible. who.int Research has also examined the degradation of these dyes in ink to model the aging process of documents, which is critical for forensic document dating. unil.ch

Analytical Chemistry: The compound serves as a subject for the development and optimization of advanced analytical techniques. Methods like High-Performance Liquid Chromatography (HPLC) are employed for its detailed analysis. europa.eu Furthermore, its interaction with various materials is studied to create new adsorbents for environmental remediation. For example, research into the adsorption of similar violet dyes onto materials like magnetic graphene oxide or zeolite-montmorillonite nano-adsorbents aims to develop efficient methods for removing colorants from industrial wastewater. researchgate.netcambridge.org These studies often employ sophisticated modeling techniques, such as response surface methodology, to optimize the removal process. researchgate.netcambridge.org

Materials Science and Environmental Science: this compound is investigated for its role in creating new materials and for its environmental impact. It is used as a pigment in plastics like PVC and polyethylene. ontosight.ai Concurrently, its persistence in wastewater from industries like textiles is a significant environmental concern, prompting research into degradation methods. nih.govacs.org Studies using techniques like corona plasma discharge are exploring ways to decolorize water contaminated with this dye, assessing the physical and chemical changes during the treatment process. nih.govacs.org

Methodological Frameworks and Epistemological Considerations in this compound Studies

The study of this compound relies on a diverse array of methodological frameworks, each contributing to a deeper understanding of its chemical nature and behavior. The choice of methodology shapes the knowledge obtained, reflecting key epistemological considerations in chemical analysis.

Characterization and Analysis: A multi-analytical approach is often necessary for the comprehensive characterization of dye-based materials. researchgate.net Standard techniques for identifying and quantifying this compound and related compounds include:

Spectroscopy: UV-Vis spectroscopy is fundamental for analyzing the dye's concentration and spectral properties. jetir.org Fourier Transform Infrared Spectroscopy (FTIR) helps in identifying the structural components of the adsorbent materials used in removal studies. researchgate.netjetir.org

Chromatography: Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are essential for separating the dye from complex mixtures and identifying its components with high sensitivity and selectivity. sci-hub.stresearchgate.netnih.gov

Microscopy and Diffraction: Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used to analyze the morphology and structure of materials that interact with the dye, such as adsorbents. researchgate.netjetir.org

Epistemological Considerations: The selection of a particular analytical method influences the type of knowledge generated. For instance, non-invasive techniques like reflection FTIR and Raman spectroscopy are prioritized when analyzing fragile historical artifacts to preserve their integrity. researchgate.net In environmental studies, the focus is on quantitative methods that can determine trace amounts of the dye and its degradation byproducts, which is crucial for assessing the effectiveness of remediation technologies. nih.govnih.gov

Furthermore, theoretical modeling plays a critical role. In adsorption studies, researchers apply models like the Langmuir and Freundlich isotherms to understand the equilibrium dynamics between the dye and an adsorbent surface. cambridge.org Kinetic models, such as the pseudo-second-order model, provide insights into the rate of the adsorption process. researchgate.net This combination of empirical measurement and theoretical modeling allows for a more predictive and comprehensive understanding of the dye's behavior in various systems.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
C.I. NamePigment Violet 27 vipulorganics.comvipulorganics.com
CAS Number12237-62-6 vipulorganics.com
Chemical ClassTriphenylmethane Copper Ferrocyanide specialchem.com
HueBluish Violet vipulorganics.com
Bulk Density1.6 gm/cm³ vipulorganics.comvipulorganics.com
pH6-7 vipulorganics.comvipulorganics.com
Oil Absorption≤45 cc/100gm vipulorganics.comvipulorganics.com

Table 2: Selected Research Applications and Findings

Research AreaApplication/FindingKey TechniquesSource(s)
Environmental Remediation Removal of violet dyes from aqueous solutions using magnetic graphene oxide.Adsorption, Response Surface Methodology (RSM), SEM, FTIR, XRD researchgate.net
Environmental Remediation Decolorization of Basic Violet I using corona plasma discharge.Corona Plasma, Optical Emission Spectra (OES), UV-Vis Spectroscopy nih.govacs.org
Forensic Science Use of related dyes (e.g., Basic Violet 3) for developing latent fingermarks on adhesive surfaces.Staining researchgate.net
Analytical Chemistry Development of methods for analyzing trace amounts of synthetic colorants in various matrices.HPLC-DAD-MS, UHPLC researchgate.netnih.gov

Properties

CAS No.

12221-73-7

Molecular Formula

C13H22O3

Origin of Product

United States

Ii. Advanced Synthetic Strategies and Structural Modification Methodologies for Basic Violet 27 Analogues

Contemporary Approaches to Basic Violet 27 Synthesis and Derivatization

The synthesis of triarylmethane dyes, a class that includes this compound, has evolved from traditional methods to more refined strategies. These contemporary approaches prioritize rational design and environmentally conscious processes to produce novel derivatives with specific functionalities.

Rational design involves the strategic modification of a molecule's chemical structure to achieve desired properties. For triarylmethane dyes like this compound, this includes altering substituents on the aromatic rings to tune electronic and steric properties, which in turn influences their color, stability, and interactions with other molecules. escholarship.orgmdpi.com The core principle lies in understanding structure-property relationships to predictably engineer new dye analogues. escholarship.org

Key strategies in the rational design of related dye systems include:

Modulating Electron-Donating/Withdrawing Groups: The introduction of electron-donating groups, such as alkyl or alkoxy moieties, or electron-withdrawing groups like halogens or nitro groups, can shift the absorption spectrum of the dye. For instance, in related dye classes, substituting an electron-donating −N(CH₃)₂ group has been shown to significantly lower the band gap, leading to red-shifted absorption spectra. acs.org

Heterocyclic Modifications: Incorporating heterocyclic rings, such as thiophene (B33073) or furan, into the dye's structure can extend the π-conjugated system. acs.org This extension typically results in a bathochromic (red) shift in the absorption maximum and can improve light-harvesting efficiency. acs.org

Steric Hindrance: Introducing bulky substituents near the central carbon atom can influence the planarity of the molecule. This can affect the dye's quantum yield and stability. For example, strategic placement of substituents can prevent aggregation, which often quenches fluorescence.

Detailed research findings from computational and experimental studies on analogous dye systems provide a roadmap for modifying this compound. Density Functional Theory (DFT) is a powerful tool used to predict how structural changes will affect the electronic and optical properties, such as the HOMO-LUMO gap, which governs the absorption spectrum. acs.org

Table 1: Effects of Rational Design Modifications on Dye Properties

Modification Strategy Structural Change Example Predicted/Observed Effect on Dye Properties Relevant Research Finding
Electron-Donating Group Addition Substitution with -N(CH₃)₂ on an aryl ring. Lowers HOMO-LUMO energy gap, leading to red-shifted absorption. acs.org In designing BODIPY-carbazole dyads, this modification lowered the band gap from 2.9 eV to 1.87 eV. acs.org
Heterocyclic Ring Incorporation Addition of a thiophene ring to the dye backbone. Widens the absorption spectrum, enhancing light-harvesting ability. acs.org Incorporation of heterocyclic rings in BODIPY dyes led to higher light-harvesting efficiency and a larger photocurrent response. acs.org
Introduction of Disulfide Bonds Engineering disulfide bonds into a luciferase protein structure. Increased thermal stability and secondary structural content without altering the emission spectrum. mdpi.com A rationally designed mutant luciferase showed a 6.18-fold increase in half-life at 50 °C. mdpi.com

| Benzannulation | Fusing benzene (B151609) rings to the heterocyclic components. | Can be used to tune absorption and emission wavelengths into the shortwave infrared (SWIR) region. escholarship.org | This strategy was applied to develop SWIR fluorophores like FD-1080 and Flav7. escholarship.org |

Green chemistry aims to reduce the environmental impact of chemical processes. In the synthesis of triarylmethane dyes, this involves using less hazardous solvents, reducing waste, and improving energy efficiency.

One prominent green approach is the use of deep eutectic solvents (DESs) as both a catalyst and a reaction medium. sioc-journal.cn For example, a DES composed of choline (B1196258) chloride and zinc chloride ([ChCl][ZnCl₂]) has been used to efficiently promote the Baeyer condensation between benzaldehydes and N-substituted anilines to form triarylmethane derivatives. sioc-journal.cn This method offers high para-selectivity and allows the solvent to be reused multiple times without significant loss of activity. sioc-journal.cn

This contrasts with traditional methods, such as those employing Grignard reagents, which often require anhydrous conditions and flammable solvents like tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net Another conventional route, the aldehyde method, involves heating the reactants in an aqueous acid, followed by steam distillation and oxidation, which can be energy-intensive and generate significant effluent. sci-hub.st

Table 2: Comparison of Synthetic Methods for Triarylmethane Dyes

Method Key Reagents & Conditions Advantages Disadvantages
Traditional Grignard Synthesis 4-Bromo-N,N-dialkylaniline, Magnesium, THF, Diethyl carbonate/Methyl benzoate, Acid hydrolysis. acs.orgresearchgate.net Conceptually straightforward for undergraduate labs. researchgate.net Requires flammable anhydrous solvents; can have dangerous exotherms. researchgate.net
Traditional Aldehyde Method Benzaldehyde, Dimethylaniline, Aqueous acid, Reflux, Steam distillation, Oxidation (e.g., with lead dioxide). sci-hub.st Utilizes readily available starting materials. Energy-intensive (reflux, steam distillation); uses toxic heavy metal oxidants; produces impure materials requiring costly purification. sci-hub.st

| Green Baeyer Condensation | Benzaldehyde, N-substituted aniline (B41778), Deep Eutectic Solvent (e.g., [ChCl][ZnCl₂]). sioc-journal.cn | Reusable solvent/catalyst; high para-selectivity; environmentally benign medium. sioc-journal.cn | May require specific DES for optimal reactivity. |

Iii. Mechanistic Investigations of Basic Violet 27 Interactions with Diverse Substrates

Adsorption Mechanisms of Basic Violet 27 onto Engineered and Natural Sorbents

A thorough search of scientific databases yielded no specific studies on the adsorption mechanisms of this compound onto any type of sorbent material. While numerous studies detail the adsorption of other basic dyes, this information is not applicable to this compound.

Kinetic Modeling and Rate-Limiting Step Elucidation of this compound Adsorption

No research was found that applies kinetic models (such as pseudo-first-order, pseudo-second-order, or intraparticle diffusion models) to the adsorption of this compound. Consequently, there is no information available to elucidate the rate-limiting steps for this specific process.

Isotherm Analysis and Sorption Equilibrium Characterization of this compound

There are no published studies analyzing the sorption equilibrium of this compound using isotherm models like the Langmuir, Freundlich, or Temkin models. Therefore, parameters such as the maximum monolayer adsorption capacity and the nature of the adsorbent surface for this compound have not been characterized.

Thermodynamic Parameters Governing this compound Adsorption Processes

No data is available regarding the thermodynamic parameters (Gibbs free energy, enthalpy, and entropy changes) for the adsorption of this compound. Such studies are necessary to determine if the adsorption process is spontaneous, and whether it is endothermic or exothermic, but they have not been conducted for this specific compound.

Elucidation of Surface-Adsorbate Interaction Forces for this compound (e.g., electrostatic, hydrogen bonding)

The specific interaction forces, such as electrostatic attraction or hydrogen bonding, between this compound and adsorbent surfaces have not been investigated. While studies on other cationic dyes provide insight into general mechanisms, they cannot be directly attributed to this compound without specific experimental validation.

Molecular Interactions of this compound with Biological Macromolecules and Cellular Components

This compound Binding to Nucleic Acids: Mechanistic Studies

There is no available research in the scientific literature detailing the mechanistic interactions or binding of this compound with nucleic acids like DNA or RNA. Studies on the interaction of dyes with nucleic acids have focused on other molecules, such as Crystal Violet, and these findings cannot be extrapolated to this compound acs.org.

This compound Complexation with Proteins: Investigations of Binding Sites and Modes

The interaction of triphenylmethane (B1682552) dyes like this compound with proteins is a critical area of study, revealing insights into the transport and localization of such molecules in biological systems. Investigations, primarily using its close structural analog Crystal Violet (CV) as a model, have shown that these dyes readily form complexes with serum albumins and other proteins.

Spectroscopic studies, including fluorescence and UV-Vis absorption, have been pivotal in elucidating the binding mechanisms. The intrinsic fluorescence of proteins like Bovine Serum Albumin (BSA) is often quenched upon the binding of dyes such as Crystal Violet. This quenching is typically identified as a static mechanism, indicating the formation of a ground-state complex between the dye and the protein.

The primary binding site for Crystal Violet on BSA has been identified as the subdomain IIA, which is a hydrophobic pocket. The thermodynamic parameters of this binding process have been calculated, revealing that hydrophobic interactions are the dominant force driving the formation of the dye-protein complex. This is supported by molecular docking studies showing the dye molecule surrounded by hydrophobic amino acid residues within the binding site. In some cases, hydrogen bonds and electrostatic interactions may also play a role.

In a unique case study with acetylcholinesterase, Crystal Violet was found to bind as a dimer at the entrance of the enzyme's active site gorge, exhibiting positive cooperativity. This demonstrates that the binding mode can be highly specific to the protein's structure. While specific studies on this compound are less common, a study involving Ethyl Violet-BSA fluorescent protein nanovessels confirms its ability to bind readily to denatured BSA. Given the structural similarity, the binding parameters for Crystal Violet serve as a strong reference for understanding the behavior of this compound.

ProteinMethodBinding Constant (KA) (M-1)Binding Sites (n)Dominant Binding ForceReference
Bovine Serum Albumin (BSA)Fluorescence Spectroscopy~104 - 105≈ 1Hydrophobic Interaction
Human Serum Albumin (HSA)Langmuir Isotherm--Ionic Strength Dependent
Acetylcholinesterase (AChE)X-ray Crystallography, KineticsKd = 2.7 µM2 (Dimeric Binding)Multiple Intermolecular Contacts
Casein (CA)Langmuir Isotherm--Ionic Strength Dependent

Interactions of this compound with Cellular Structures in Research Microscopy

This compound (Ethyl Violet) is utilized as a biological stain in the fields of histology and cytology. As a cationic dye, it possesses a net positive charge, which drives its interaction with negatively charged components within cells. This fundamental electrostatic attraction allows it to effectively stain various cellular structures, enhancing contrast for microscopic visualization.

The primary targets for this compound and similar triphenylmethane dyes within the cell are nucleic acids (DNA and RNA) and many proteins, which are rich in anionic phosphate (B84403) and carboxylate groups, respectively. Consequently, Ethyl Violet is effective for staining the cell nucleus, where DNA is concentrated, and can also stain the cytoplasm and cell membrane.

The more extensively studied analog, Crystal Violet, is a cornerstone of the Gram staining technique, a differential stain crucial for classifying bacteria. In this procedure, Crystal Violet acts as the primary stain, binding to the peptidoglycan layer of bacterial cell walls. Gram-positive bacteria, with their thick peptidoglycan layer, retain the Crystal Violet-iodine complex even after decolorization, appearing violet. Gram-negative bacteria, having a thinner peptidoglycan layer, are decolorized and subsequently counterstained, typically appearing pink or red. This differential interaction is based on the structural differences in the bacterial cell wall.

Interaction Dynamics of this compound with Advanced Materials and Nanostructures

The interaction of this compound with advanced materials, particularly plasmonic nanomaterials and host-guest systems, reveals complex and useful photophysical phenomena. These interactions are driven by electromagnetic effects and molecular encapsulation, leading to significant enhancements in spectroscopic signals and altered chemical environments.

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides significant amplification of Raman signals from molecules adsorbed onto or near the surface of plasmonic nanostructures. This compound, and more commonly its analog Crystal Violet, are frequently used as probe molecules in SERS studies due to their strong Raman activity and well-characterized spectra.

The enhancement mechanism is primarily attributed to two effects: an electromagnetic mechanism and a chemical mechanism. The electromagnetic enhancement, which is dominant, arises from the excitation of localized surface plasmons (LSPs) on the nanomaterial surface (typically gold or silver) by incident laser light. This creates intense local electromagnetic fields, particularly in nano-gapped regions between adjacent nanoparticles known as "hot spots". Molecules located in these hot spots experience a massively amplified Raman signal.

Research has demonstrated that various plasmonic substrates can be used to achieve significant SERS enhancement for triphenylmethane dyes. These include colloidal suspensions of silver (Ag) and gold (Au) nanoparticles, as well as more complex structures like Au nanostars, and hybrid

Iv. Advanced Analytical Methodologies for Basic Violet 27 Research and Detection

Chromatographic Techniques for Separation and Analysis of Basic Violet 27 and its Transformation Products

Chromatography is a cornerstone for the analysis of complex dye mixtures and their byproducts. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in isolating and identifying this compound and its related compounds. researchgate.netresearchgate.net

HPLC and UPLC are powerful techniques for the separation and analysis of dyes. researchgate.net UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times, higher resolution, and increased sensitivity. ijsrtjournal.comresearchgate.netijnrd.org

Method development for this compound often involves optimizing mobile phase composition, column type, and detector settings. For basic dyes, reversed-phase HPLC using C18 columns is common. doi.org To achieve symmetric peak shapes, which can be challenging due to the cationic nature of the dye, specific mobile phase additives are employed. doi.org For instance, gradients involving phosphoric acid have been shown to reduce non-specific binding of basic dyes to the silica (B1680970) support, resulting in well-defined peaks. doi.org

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the simultaneous determination of multiple dyes, including this compound (often analyzed as Crystal Violet). nih.govmdpi.com A common approach involves using a pentafluorophenyl (F5) analytical column with a gradient elution of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724). nih.gov This setup can achieve chromatographic separation of numerous dyes within a few minutes. nih.gov The use of UPLC-MS/MS is particularly advantageous for analyzing environmental samples where dye concentrations can be very low. nih.govmdpi.com The limits of quantification (LOQ) for Crystal Violet using such methods can be as low as 0.01–0.1 μg/L. nih.gov

Table 1: Example of UPLC-MS/MS Method Parameters for Cationic Dye Analysis

Parameter Condition Reference
Column Pentafluorophenyl (F5) nih.gov
Mobile Phase A 0.05 M Ammonium Acetate Buffer (pH 3.5) nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 0.4 mL/min nih.gov
Injection Volume 5 µL nih.gov
Column Temp. 40 °C nih.gov
Detection Tandem Mass Spectrometry (ESI+) nih.gov

| Run Time | ~5 minutes | nih.gov |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.comdiva-portal.org As basic dyes like this compound are cationic, they are well-suited for analysis by Capillary Zone Electrophoresis (CZE), migrating toward the cathode. mdpi.com This technique offers advantages such as short analysis times and the ability to handle minute sample volumes. diva-portal.org

A significant challenge in the CE analysis of basic compounds is their potential interaction with the negatively charged inner wall of the fused-silica capillary, which can lead to poor separation profiles. nih.gov To address this, and to separate mixtures containing both acidic and basic dyes, non-aqueous capillary electrophoresis (NACE) has been employed. mdpi.comscribd.com NACE methods may use a background electrolyte (BGE) consisting of organic solvents like a mixture of acetonitrile and methanol (B129727) with acetic acid and ammonium acetate. mdpi.com This approach allows for the simultaneous separation of different dye classes. mdpi.com Coupling CE with electrochemical detection can achieve low limits of detection, in the range of 0.1–0.7 μg·mL⁻¹. mdpi.com

Electromigration-based extraction methods are also gaining attention for preconcentrating analytes from dilute samples prior to analysis. universiteitleiden.nlnih.gov These techniques use an electric field to move ions from a sample solution into an acceptor phase, effectively enriching the analyte. universiteitleiden.nl This has been demonstrated for the extraction of Crystal Violet from aqueous solutions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical tool for identifying volatile and semi-volatile organic compounds. doi.org While this compound itself is non-volatile, GC-MS is invaluable for identifying its smaller degradation products formed during processes like photocatalysis or electrochemical oxidation. nih.govepa.govacs.org

Prior to GC-MS analysis, degradation products from an aqueous solution are typically extracted using a solvent such as dichloromethane. doi.org The extract is then injected into the GC, where compounds are separated in a capillary column (e.g., a DB-5 column). nih.gov The separated compounds then enter the mass spectrometer, which provides mass spectra that act as molecular fingerprints, allowing for structural elucidation and identification by comparison with spectral libraries. nih.govacs.org

Studies on the degradation of related triarylmethane dyes have used GC-MS to identify intermediates such as N,N-diethylaminobenzene, N-ethylaminobenzene, and various benzophenone (B1666685) derivatives. nih.govacs.org Pyrolysis-GC-MS has also been utilized, where the dye is thermally decomposed at high temperatures (e.g., 550-700°C) to generate specific, smaller fragments that are characteristic of the original dye structure, aiding in its identification even in complex matrices. researchgate.net

Spectroscopic Techniques in this compound Research

Spectroscopic methods are fundamental to studying the properties and fate of this compound. UV-Visible spectrophotometry is used for quantification and kinetic studies, while FTIR spectroscopy provides information on molecular structure and interactions.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of colored compounds like this compound. slideshare.net The dye exhibits strong absorbance in the visible region of the electromagnetic spectrum, with a maximum absorbance wavelength (λmax) typically around 588-590 nm. physchemres.orgcambridge.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making this technique ideal for monitoring changes in dye concentration over time. slideshare.netthermofisher.com

This principle is extensively applied in kinetic and equilibrium studies of dye removal processes, such as adsorption and degradation. eeer.orgresearchgate.net In kinetic studies, the concentration of this compound remaining in a solution is measured at various time intervals to determine the rate of the reaction. chemrj.orgscispace.com By monitoring the decay of the dye's characteristic absorbance peak, researchers can determine reaction order and rate constants. thermofisher.com

In equilibrium studies, such as those for adsorption, UV-Vis spectrophotometry is used to measure the dye concentration at the start and after the system has reached equilibrium. researchgate.netamecj.com This allows for the calculation of the amount of dye adsorbed by a material and for the fitting of data to various adsorption isotherm models. researchgate.net

Table 2: Application of UV-Visible Spectrophotometry in Basic Violet Studies

Study Type Measured Parameter Information Gained Key Wavelength (λmax) Reference(s)
Kinetic Studies Absorbance vs. Time Reaction Rate, Order, Rate Constants ~590 nm thermofisher.comchemrj.org
Equilibrium Studies Initial & Final Absorbance Adsorption Capacity, Isotherm Models ~590 nm researchgate.netamecj.com

| Degradation Monitoring | Decrease in Absorbance | Degradation Efficiency | ~590 nm | eeer.org |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. chemmethod.com

In the context of this compound research, FTIR is frequently used to characterize adsorbents before and after the dye adsorption process. physchemres.orgmdpi.comphyschemres.org By comparing the FTIR spectra of the raw adsorbent with the dye-loaded adsorbent, researchers can identify the functional groups (e.g., -OH, C=O, C-O) on the adsorbent's surface that are involved in the binding of the dye molecules. mdpi.comphyschemres.org Shifts in the position or changes in the intensity of specific peaks can indicate the formation of new chemical bonds or interactions between the dye and the adsorbent. physchemres.org

FTIR is also instrumental in studying the degradation pathways of this compound. acs.orgrun.edu.ng As the complex dye molecule breaks down into simpler intermediates, its FTIR spectrum changes. The disappearance of peaks associated with the dye's aromatic structure and the appearance of new peaks can confirm the degradation process. For example, the formation of new O-H or C=O stretching bands can indicate the cleavage of the aromatic rings and oxidation of the molecule. researchgate.net This information, often used in conjunction with GC-MS data, helps to propose a detailed mechanism for the dye's degradation. acs.orgrun.edu.ng

Table 3: Compound Names Mentioned

Compound Name
Acetonitrile
Acetic Acid
Ammonium Acetate
This compound
Crystal Violet (Basic Violet 3)
Dichloromethane
N,N-diethylaminobenzene
N-ethylaminobenzene
Methanol

Surface-Enhanced Raman Spectroscopy (SERS) for this compound Detection and Interaction Profiling

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of detecting trace amounts of analytes adsorbed on or near the surface of plasmonic nanostructures. The technique offers a unique molecular fingerprint, enabling specific identification.

Research on rhodamine dyes, particularly Rhodamine 6G (R6G), has demonstrated the immense potential of SERS for ultra-sensitive detection. The enhancement of the Raman signal is primarily attributed to the excitation of localized surface plasmon resonances in metallic nanoparticles, which creates a strong electromagnetic field that the analyte molecules experience. The choice of SERS substrate is crucial for achieving high enhancement factors (EF).

Key Research Findings for Rhodamine Analogues:

Substrate Influence: Studies have shown that the size, shape, and aggregation of metallic nanoparticles significantly impact the SERS enhancement. For instance, agglomerates of silver truncated nanotriangles have been used to create "hot spots" where the electromagnetic enhancement is exceptionally high, leading to detection limits for R6G in the picomolar to femtomolar range. nih.gov

High Sensitivity: Using substrates fabricated through the thermal dewetting of gold thin films, researchers have achieved single-molecule detection of R6G. ariabstracts.org Repeated dewetting processes were found to create a higher density of plasmonic hotspots, leading to a tenfold increase in SERS enhancement compared to single dewetting. ariabstracts.org

Quantitative Analysis: SERS has been successfully applied for the quantitative detection of R6G over a wide concentration range, for example, from 10⁻⁵ M to 10⁻¹¹ M using silver triangular nanoplates as a substrate. nih.gov The intensity of characteristic Raman peaks, such as the aromatic C-C stretching vibrations around 1650 cm⁻¹, can be correlated with the analyte concentration. amazonaws.com

Table 1: SERS Detection of Rhodamine 6G using Various Substrates

SERS SubstrateAnalyteDetection LimitEnhancement Factor (EF)Key Raman Peaks (cm⁻¹)Reference
Agglomerated Silver Truncated NanotrianglesRhodamine 6G< 10⁻¹¹ MNot specifiedNot specified nih.gov
Repeated Dewetted Gold Thin FilmRhodamine 6GSingle-moleculeNot specified1185, 1363, 1650 ariabstracts.org
Silver Nanoparticle/Graphene CompositeRhodamine 6G10⁻⁷ MNot specified~1650 amazonaws.com
Shell-Isolated Plasmonic Superstructures (SHIPS)Rhodamine 6G~10⁻¹² MNot specifiedNot specified uu.nl

These findings suggest that SERS is a powerful tool for the trace detection of dyes like this compound, offering high sensitivity and molecular specificity. The development of novel SERS substrates continues to push the boundaries of detection limits.

Electrochemical Sensor Development for this compound Detection and Monitoring

Electrochemical sensors offer a compelling alternative for dye detection, providing advantages such as portability, low cost, and rapid analysis. These sensors typically work by measuring the change in an electrical signal (current or potential) resulting from the electrochemical reaction of the target analyte at an electrode surface.

Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are widely used to study the redox behavior of electroactive species and for their quantification. For rhodamine dyes, which are electrochemically active, these methods can provide high sensitivity.

Research on Rhodamine B has demonstrated the feasibility of using modified electrodes to enhance detection sensitivity and selectivity. For instance, a glassy carbon electrode (GCE) modified with functionalized multi-walled carbon nanotubes (f-MWCNTs) was developed for the sensitive detection of Rhodamine B. ncku.edu.tw The modification resulted in a significant enhancement of the electrocatalytic activity towards the oxidation of the dye. ncku.edu.tw

Table 2: Voltammetric Detection of Rhodamine B

ElectrodeTechniqueLinear RangeLimit of Detection (LOD)Key FindingsReference
HOOC-fMWCNTs/NH₂-fMWCNTs/GCESquare Wave Voltammetry0.1 nM - 0.05 µM57.4 pMSynergistic effect of functionalized nanotubes enhanced electrocatalytic activity. ncku.edu.twacs.org
Not SpecifiedCyclic VoltammetryNot specifiedNot specifiedReversible reduction process observed for Rhodamine 101. researchgate.net

Under optimized conditions, the peak current in SWV showed a linear relationship with the concentration of Rhodamine B, allowing for its quantification. ncku.edu.tw The high sensitivity achieved, with a detection limit in the picomolar range, highlights the potential of such sensors for monitoring trace levels of similar dyes like this compound in environmental samples. ncku.edu.tw

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the interfacial properties of electrode surfaces. In the context of sensor development, EIS can provide valuable insights into the sensing mechanism, such as charge transfer kinetics and mass transport processes.

In the study of the f-MWCNT-modified electrode for Rhodamine B detection, EIS was used to characterize the electrode surface at different stages of modification. The charge transfer resistance (Rct), a key parameter obtained from Nyquist plots, was found to decrease significantly after modification, indicating a faster electron transfer rate at the modified electrode surface. This facilitated the sensitive detection of the dye. ncku.edu.tw

Similarly, EIS has been employed to monitor the corrosion of copper relics protected by a coating containing a rhodamine-based fluorescent probe. researchgate.net Changes in the impedance spectra over time were correlated with the ingress of corrosive species and the subsequent interaction with the probe, demonstrating the utility of EIS in understanding dynamic interfacial processes. researchgate.net

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an indispensable tool in chemical analysis, providing precise information on the mass-to-charge ratio of ionized molecules. When coupled with a separation technique like liquid chromatography (LC), it becomes a highly powerful method for identifying and quantifying compounds in complex mixtures.

Understanding the degradation pathways of dyes is crucial for assessing their environmental impact and the efficacy of remediation processes. LC-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for this purpose, as it allows for the separation of a parent compound from its degradation products, followed by structural elucidation based on fragmentation patterns.

Studies on related rhodamine dyes have shown that a common degradation pathway is N-dealkylation, where ethyl or methyl groups are sequentially removed from the nitrogen atoms of the xanthene structure. For instance, the analysis of aged samples containing Rhodamine B and Rhodamine 6G has revealed the presence of their de-ethylated and de-methylated derivatives. researchgate.net These degradation products are often isomeric with other rhodamine species, making their unequivocal identification reliant on careful interpretation of their MS/MS spectra and comparison with analytical standards. researchgate.net

Table 3: Common Fragment Ions in ESI-MS/MS of Rhodamine Dyes

Parent DyePrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation of LossReference
Rhodamine 6G443415, 399, 387Loss of ethyl group, loss of part of the ester group, subsequent losses researchgate.netacs.org
Rhodamine B443399, 371, 355Sequential loss of ethyl groups researchgate.netacs.org

The fragmentation patterns provide structural information. For example, the loss of 28 Da from the precursor ion of Rhodamine 6G corresponds to the loss of an ethyl group. researchgate.net By identifying these characteristic fragmentation pathways, researchers can track the degradation of the parent dye and identify the resulting transformation products.

Many synthetic dyes, including those in the rhodamine family, can exist as a mixture of isomers. These isomers may have very similar physical and chemical properties, making their separation and individual identification challenging.

LC-MS/MS is a critical technique for distinguishing between isomeric dye species. Rhodamine B and Rhodamine 6G, for example, are isomers with the same molecular mass. While they may have slightly different retention times in an LC system, their definitive identification relies on differences in their MS/MS fragmentation patterns. researchgate.net A key distinguishing feature is the intense fragment ion at m/z 399 in the spectrum of Rhodamine B, which is much less abundant in the spectrum of Rhodamine 6G. researchgate.net This allows for accurate differentiation between the two isomers. researchgate.net

Furthermore, rhodamine dyes can exist in different forms (e.g., native, zwitterionic, lactone) depending on the solution conditions, and these forms can also be investigated using mass spectrometry. researchgate.net This capability is essential for a complete characterization of dye samples and for understanding their behavior in different environments.

V. Environmental Transformation and Remediation Technologies for Basic Violet 27

Advanced Oxidation Processes (AOPs) for Basic Violet 27 Degradation

AOPs encompass a variety of technologies that utilize the powerful oxidizing capabilities of ROS to break down persistent organic pollutants like this compound. atlantis-press.comacs.org These methods have proven to be more effective than traditional biological and physical-chemical treatments, which often just transfer the pollutant from one phase to another without complete degradation. Among the various AOPs, photocatalytic degradation and electrochemical degradation have been extensively studied for the removal of this compound from aqueous solutions. mdpi.commdpi.com

Photocatalysis, particularly using titanium dioxide (TiO2) as a photocatalyst, is a widely researched AOP for the degradation of this compound. mdpi.com This process involves the activation of a semiconductor catalyst by light energy to generate the reactive species responsible for dye degradation. mdpi.com When TiO2 is irradiated with photons of energy equal to or greater than its band gap, an electron (e-) is promoted from the valence band (VB) to the conduction band (CB), leaving a positive hole (h+) in the valence band. mdpi.com These photogenerated electron-hole pairs are the primary drivers of the subsequent redox reactions. mdpi.com

The positive holes in the valence band can directly oxidize the adsorbed this compound molecules. mdpi.com More importantly, they can react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com Simultaneously, the electrons in the conduction band can react with dissolved oxygen molecules to form superoxide (B77818) radical anions (•O2-), which can further lead to the formation of other reactive oxygen species, including hydroxyl radicals. mdpi.commdpi.com

Studies have demonstrated the high efficiency of TiO2-based systems in degrading this compound. For instance, using nanoanatase TiO2 under UV illumination, a degradation of over 99.5% was achieved for an initial dye concentration of 5×10⁻⁵ mol/L within 45 minutes. The degradation process generally follows pseudo-first-order kinetics. d-nb.info

Reactive oxygen species (ROS) are the key agents responsible for the breakdown of the this compound molecule during photocatalysis. mdpi.commdpi.com The primary ROS involved are hydroxyl radicals (•OH), superoxide radical anions (•O2-), and hydroperoxyl radicals (HOO•). mdpi.com Hydroxyl radicals are extremely powerful, non-selective oxidizing agents that can attack the chromophore structure of the dye, leading to its decolorization and eventual mineralization. mdpi.commdpi.com

The degradation process is initiated by the attack of these ROS on the dye molecule, leading to the cleavage of the conjugated structure responsible for its color. nih.gov This is often followed by N-demethylation and further fragmentation of the molecule into smaller organic intermediates, such as carboxylic acids, before complete mineralization to CO2, H2O, and inorganic ions. mdpi.comnih.gov Scavenger experiments have confirmed that hydroxyl radicals and positive holes are the main species responsible for the degradation of triphenylmethane (B1682552) dyes like this compound. mdpi.commdpi.com

Key Reactive Oxygen Species in this compound Photodegradation
Reactive SpeciesSymbolRole in Degradation
Hydroxyl Radical•OHPrimary oxidant, attacks the dye's chromophore leading to decolorization and mineralization. mdpi.commdpi.com
Superoxide Radical Anion•O2-Precursor to other ROS, contributes to the overall oxidative process. mdpi.com
Positive Holeh+Can directly oxidize the dye molecule or react with water to form •OH. mdpi.com
Hydroperoxyl RadicalHOO•Contributes to the degradation process, often formed from superoxide radicals. mdpi.com

The efficiency of the photocatalytic degradation of this compound is influenced by several operational parameters. nih.gov Optimizing these parameters is crucial for achieving high removal rates and for the potential scale-up of the process.

Catalyst Dosage: The concentration of the photocatalyst plays a significant role. An increase in catalyst loading generally increases the number of active sites available for dye adsorption and light absorption, thus enhancing the degradation rate. mdpi.com However, beyond an optimal concentration, the turbidity of the solution increases, which can lead to light scattering and a reduction in the penetration of UV light, thereby decreasing the degradation efficiency. mdpi.com For the degradation of Crystal Violet, an optimum catalyst dose of 1 g/L of nanoanatase TiO2 has been reported.

Initial Dye Concentration: The initial concentration of this compound affects the degradation rate. d-nb.info At low concentrations, the degradation rate is typically higher because there are sufficient active sites on the catalyst surface for the dye molecules. d-nb.info As the initial dye concentration increases, the active sites become saturated, and the path length of photons entering the solution is reduced, leading to a decrease in the degradation rate. d-nb.info

pH of the Solution: The pH of the aqueous solution can influence the surface charge of the photocatalyst and the speciation of the dye molecule. The point of zero charge (pzc) of TiO2 is around pH 6.8. Below this pH, the surface is positively charged, and above it, it is negatively charged. While some studies have shown that pH has a minimal effect on the degradation of Crystal Violet within a certain range, others suggest that the efficiency can be influenced by the electrostatic interactions between the cationic dye and the catalyst surface.

Presence of Oxidants: The addition of other oxidizing agents, such as hydrogen peroxide (H2O2), can enhance the photocatalytic degradation of this compound. academie-sciences.fr Hydrogen peroxide can act as an electron acceptor, reducing the recombination of photogenerated electron-hole pairs and also generating additional hydroxyl radicals, thereby accelerating the degradation process. academie-sciences.fr

Optimization of Parameters for Photocatalytic Degradation of this compound
ParameterEffect on Degradation RateOptimal Condition/Observation
Catalyst DosageIncreases up to an optimum, then decreases. mdpi.comAn optimum of 1 g/L was found for nanoanatase TiO2.
Initial Dye ConcentrationDecreases with increasing concentration. d-nb.infoHigher efficiency is observed at lower dye concentrations.
pHCan influence surface charge and dye speciation. Some studies report minimal effect within a pH range of 3 to 13.
Addition of H2O2Enhances degradation by generating more •OH and reducing e-/h+ recombination. academie-sciences.frSignificantly accelerates the mineralization of the dye. academie-sciences.fr

Electrochemical advanced oxidation processes (EAOPs) represent another effective approach for the degradation of this compound. mdpi.commdpi.com These methods utilize an electric current to drive the oxidation of the dye, either directly at the anode surface or indirectly through the generation of reactive species in the bulk solution. mdpi.com EAOPs offer advantages such as high efficiency, amenability to automation, and no need for the addition of chemical reagents. mdpi.com

Anodic oxidation (AO) involves the degradation of organic pollutants at the surface of an anode material with a high oxygen evolution overpotential, such as boron-doped diamond (BDD) or tin dioxide (SnO2). mdpi.comresearchgate.net The degradation can occur through two main pathways:

Direct Anodic Oxidation: The this compound molecule is first adsorbed onto the anode surface and then destroyed by direct electron transfer. mdpi.com

Indirect Anodic Oxidation: This is often the dominant mechanism. Water is discharged at the anode surface to produce physisorbed hydroxyl radicals (•OH). researchgate.net These highly reactive radicals then attack and mineralize the organic dye molecules. mdpi.comresearchgate.net

The efficiency of anodic oxidation is highly dependent on the anode material, applied current density, and the composition of the electrolyte. mdpi.commdpi.com Studies using Ti/Pt/SnO2 electrodes have shown that the degradation of Crystal Violet is strongly influenced by the current density and pH of the medium. mdpi.com Increasing the current density generally enhances the degradation rate due to the increased generation of oxidants. mdpi.com

Electrocoagulation (EC) is an electrochemical process where coagulants are generated in situ by the electrolytic oxidation of an appropriate anode (typically aluminum or iron). researchgate.netmdpi.com The metal ions generated at the anode hydrolyze to form a series of monomeric and polymeric hydroxo complexes. researchgate.net These complexes have strong coagulating and adsorptive properties, which destabilize and aggregate the dye molecules and other suspended particles. researchgate.net The pollutants are then removed from the solution by sedimentation or flotation, with the latter being aided by the hydrogen gas bubbles generated at the cathode. researchgate.net

The EC process has been shown to be highly effective for the removal of this compound, with color removal efficiencies reaching over 99% under optimal conditions. researchgate.netmdpi.com Key operational parameters influencing the efficiency of electrocoagulation include current density, initial pH, electrolysis time, and initial dye concentration. researchgate.netfkit.hr An increase in current density generally leads to a higher removal efficiency due to the increased rate of coagulant generation. researchgate.net

Electro-Fenton (EF) is another powerful EAOP that combines the principles of Fenton's reaction and electrochemistry. atlantis-press.commdpi.com In the classic Fenton process, hydroxyl radicals are generated through the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+). atlantis-press.comnih.gov In the Electro-Fenton process, both H2O2 and Fe2+ can be continuously generated in the electrochemical cell. mdpi.com H2O2 is produced by the two-electron reduction of dissolved oxygen at the cathode, while Fe2+ is regenerated from the reduction of Fe3+ also at the cathode. mdpi.com This in-situ generation of Fenton's reagents overcomes the limitations of the conventional Fenton process, such as the need to add and transport H2O2 and the production of a large amount of iron sludge. atlantis-press.com

The Electro-Fenton process has demonstrated high efficiency in the degradation and mineralization of various dyes. atlantis-press.comnih.gov The process is highly effective in decolorizing the solution and reducing the total organic carbon (TOC), indicating significant mineralization of the dye molecules. researchgate.net The efficiency of the Electro-Fenton process is influenced by parameters such as current density, catalyst (Fe2+) concentration, and solution pH, with optimal performance typically observed at acidic pH values around 3. nih.govresearchgate.net

Electrochemical Degradation Processes for this compound
ProcessMechanismKey Features
Anodic Oxidation (AO)Direct electron transfer at the anode or indirect oxidation by electro-generated •OH. mdpi.comresearchgate.netHighly dependent on anode material; can achieve complete mineralization. mdpi.com
Electrocoagulation (EC)In-situ generation of metal hydroxides (coagulants) from an active anode (e.g., Al, Fe) to remove pollutants by coagulation and flotation. researchgate.netHigh color removal efficiency; effective for treating colored wastewater. mdpi.com
Electro-Fenton (EF)In-situ electrochemical generation of H2O2 and regeneration of Fe2+ to produce •OH via the Fenton reaction. mdpi.comHigh mineralization efficiency; operates under mild conditions. atlantis-press.comresearchgate.net

Ozonation and Peroxone Processes for this compound Destruction

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like this compound. Ozonation and related processes involve the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which non-selectively attack the dye molecule, leading to its decolorization and mineralization.

Detailed research has shown that combining ozone with other oxidants or UV light can significantly enhance degradation efficiency. For instance, a photo-assisted ozonation process (O₃/UV) proved to be a highly effective method for Rhodamine B decolorization, achieving 90% removal after 30 minutes for a dye concentration of 100 mg/L. mdpi.comcabidigitallibrary.orgresearchgate.net The degradation process in these systems typically follows pseudo-first-order kinetics. mdpi.comcabidigitallibrary.orgresearchgate.net The combination of persulfate (PDS), ozone, and UV light (PDS/O₃/UV) has also been identified as a promising method, particularly for high concentrations of Rhodamine B (50–100 mg/L), achieving 60% color removal in 30 minutes. mdpi.comcabidigitallibrary.orgresearchgate.net In contrast, using hydrogen peroxide as a sole reagent resulted in no significant decolorization, though its combination with UV light (H₂O₂/UV) showed a 33% degradation after 30 minutes. mdpi.comresearchgate.net The Fenton process (Fe²⁺/H₂O₂) is another effective AOP, where hydroxyl radicals are produced that oxidize the dye. soachim.info Optimal degradation using the Fenton process is typically achieved in highly acidic conditions (pH ≤ 2). soachim.info

Table 1: Efficacy of Various Advanced Oxidation Processes on Rhodamine B Degradation

ProcessInitial Dye Conc. (mg/L)Reaction Time (min)Degradation Efficiency (%)Kinetic Model
O₃/UV1003090Pseudo-first-order
PDS/O₃/UV1003060Pseudo-first-order
PDS/UV203070Pseudo-first-order
H₂O₂/UV203033Pseudo-first-order
Fenton (Fe²⁺/H₂O₂)53099.42Not specified

Biological Remediation of this compound

Biological methods offer an environmentally friendly and cost-effective alternative for treating dye-contaminated wastewater. nih.govtandfonline.com These technologies utilize the metabolic potential of microorganisms and plants to break down or sequester pollutants like this compound.

Microbial Degradation Pathways and Enzyme Kinetics of this compound

The biodegradation of this compound by microorganisms involves enzymatic processes that lead to the cleavage of the dye's chromophore and subsequent breakdown of the aromatic structure. Both fungal and bacterial species have demonstrated the ability to decolorize and degrade this dye. Fungal-bacterial consortia, such as those containing Penicillium citrinum and Bacillus cohnii, have shown high decolorization efficiency, reaching up to 92%. researchgate.net The degradation is confirmed through analytical methods like Fourier-transform infrared spectroscopy (FTIR), which reveals changes in the chemical structure of the dye molecule. researchgate.net

Studies on fungal species like Aspergillus niger have identified the roles of specific enzymes in the degradation process. researchgate.net While the complete degradation pathways are complex and can vary between microorganisms, the initial steps often involve N-de-ethylation, followed by the cleavage of the xanthene ring. nih.govmdpi.com The process ultimately breaks the dye down into smaller, less toxic intermediates. researchgate.netnih.gov The activity of enzymes is a critical factor, and research has focused on identifying the specific enzymes responsible and their kinetic properties to optimize degradation conditions.

Biosorption Potential of Biomass for this compound Removal

Biosorption utilizes non-living biomass to bind and remove pollutants from aqueous solutions. Various low-cost, readily available biological materials have been investigated for their potential to adsorb this compound. These materials, often agricultural or industrial byproducts, possess surface functional groups (e.g., carboxyl, hydroxyl) that can interact with the cationic dye molecule.

Materials such as inactivated Aspergillus oryzae cells, pine apple peel, banana peel, raw plantain peel, and Irvingia gabonensis (dika nut) biomass have proven to be effective biosorbents. researchgate.netscielo.org.zaresearchgate.netamanote.comnih.gov The efficiency of biosorption is influenced by several factors, including pH, contact time, adsorbent dosage, and initial dye concentration. For instance, the maximum adsorption of Rhodamine B onto acid-treated dika nut biomass occurred at a pH of 3, while raw plantain peel showed optimal performance at pH 8. scielo.org.zaresearchgate.net The process is often well-described by Langmuir and Freundlich isotherm models, indicating the nature of the adsorbent surface and the adsorption mechanism. scielo.org.za Kinetic studies frequently show that the pseudo-second-order model provides the best fit, suggesting that chemisorption may be the rate-limiting step. researchgate.net

Table 2: Biosorption Capacities of Various Biomaterials for Rhodamine B

Biomass AdsorbentOptimal pHMax. Adsorption Capacity (q_max, mg/g)Reference
Raw Plantain Peel824.57 researchgate.net
Acid-treated Banana PeelNot specifiedNot specified nih.gov
Acid-treated Dika Nut (Irvingia gabonensis)3176.22 (at 400 mg/L initial conc.) scielo.org.za
MDF Residual BiomassNot specified0.07 researchgate.net
Shrimp Shell Biochar9350.55 bohrium.com

Phytoremediation Strategies for this compound Contamination

Phytoremediation is an emerging green technology that uses plants to remove, degrade, or stabilize environmental contaminants. nih.govresearchgate.netnih.gov Studies have demonstrated that various plant species can absorb this compound from soil and water. The uptake and translocation of the dye within the plant system have been visualized using fluorescence microscopy. nih.gov

Research on broad bean (Vicia faba L) plants showed that the moderately lipophilic Rhodamine B exhibited faster uptake through the leaves compared to more hydrophilic dyes. nih.gov Once absorbed, it tended to accumulate in the vacuoles of epidermal cells with limited further transport. nih.gov Other studies have shown that the dye can be taken up by the root system and transported to other parts of the plant, such as stems and leaves, in species like celery and soybean. researchgate.netresearchgate.net However, phytotoxicity can be a limiting factor, as higher concentrations of the dye have been shown to injure plants. researchgate.netmdpi.com Strategies to mitigate this, such as applying the dye via seed pelleting, have been explored to reduce negative effects on seedling growth while still allowing the dye to act as a systemic tracer. mdpi.com The effectiveness of phytoremediation depends on selecting appropriate plant species that can tolerate and accumulate or degrade the dye without significant toxic effects. researchgate.net

Adsorptive Removal Technologies for this compound from Wastewater

Adsorption is a widely used and effective technique for removing dyes from industrial effluents due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. uva.es While conventional adsorbents like activated carbon are effective, their high cost has driven research towards developing low-cost and novel alternatives. uva.es

Development of Novel Adsorbent Materials for this compound Capture (e.g., biomaterials, nanomaterials, composite hydrogels)

Recent research has focused on synthesizing and characterizing a new generation of adsorbent materials with enhanced capacity and selectivity for this compound. These materials often feature high surface areas, porous structures, and specific functional groups that promote dye binding.

Biomaterials: Beyond raw biomass, processed biomaterials like biochar derived from shrimp shells have shown exceptionally high adsorption capacities (350.55 mg/g). bohrium.com Agricultural wastes such as ashoka leaf powder and activated carbons derived from lignocellulosic waste are also effective low-cost options. researchgate.netuva.es

Nanomaterials: Carbon-based nanomaterials, including multi-walled carbon nanotubes (MWCNTs), have been incorporated into composites to improve adsorption performance. nih.gov The π-π interactions between the aromatic structure of the dye and the hexagonal skeleton of graphite (B72142) and carbon nanotubes contribute to the adsorption mechanism. nih.gov

Composite Hydrogels: Hydrogels, which are three-dimensional polymer networks, can be engineered for high adsorption capacity. Chitosan-based hydrogel nanocomposites have been developed that incorporate materials like carboxylated multi-walled carbon nanotubes (MWCNTs-COOH). These composites exhibit porous structures and functional groups (e.g., carbonyl, hydroxyl) that facilitate dye removal. Another study on chitosan-cl-poly(MMA) nanohydrogel spheres reported a maximum adsorption capacity of 276.26 mg/g, with the adsorption process being governed by electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov

Table 3: Performance of Novel Adsorbent Materials for Rhodamine B Removal

Adsorbent MaterialTypeMax. Adsorption Capacity (q_max, mg/g)Optimal pH
Acid- & Organo-Modified HalloysitesMineral/Polymer17.82.0
CS-g-p(AA-co-DEAP)/MWCNTs-COOHComposite HydrogelNot specifiedNot specified
Chitosan-cl-poly(MMA) NanohydrogelComposite Hydrogel276.265.0
Shrimp Shell BiocharBiomaterial350.559.0
Carbon Graphite/CNT CompositesNanomaterialNot specifiedNot specified
ZeoliteMineral6.962.2

Optimization of Adsorption System Parameters for this compound Removal Efficiency

The efficiency of removing cationic dyes like this compound from aqueous solutions via adsorption is contingent upon several critical operational parameters. nih.gov Optimization of these factors is essential for maximizing dye uptake and ensuring the cost-effectiveness of the treatment process. mdpi.com Key parameters that influence the adsorption process include pH, adsorbent dosage, initial dye concentration, contact time, and temperature. nih.govmdpi.com

Effect of pH: The pH of the solution plays a crucial role as it affects the surface charge of the adsorbent and the ionization of the dye molecule. deswater.com For cationic dyes such as Crystal Violet, the adsorption is generally favored in an alkaline or near-neutral medium. For instance, the maximum removal of Crystal Violet using peanut husk as an adsorbent was observed at a pH of 8. deswater.com An increase in pH leads to a more negatively charged adsorbent surface, which enhances the electrostatic attraction with the positively charged cationic dye molecules, thereby increasing adsorption efficiency.

Effect of Adsorbent Dosage: The amount of adsorbent used is a significant factor determining the removal efficiency. jmaterenvironsci.com Generally, an increase in the adsorbent dose leads to a higher percentage of dye removal due to the greater availability of active adsorption sites. nih.govscispace.com However, the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) tends to decrease with an increasing adsorbent dose. nih.govscispace.com This phenomenon is often attributed to the unsaturation of adsorption sites at higher dosages and potential particle aggregation, which reduces the effective surface area. nih.gov For the removal of Basic Violet 14 using activated materials from Calophyllum inophyllum and Theobroma cacao shells, maximum dye removal was observed at low adsorbent dosages of 10 mg to 30 mg. nih.gov

Effect of Initial Dye Concentration: The initial concentration of the dye provides the necessary driving force to overcome mass transfer resistance between the aqueous and solid phases. jmaterenvironsci.com The adsorption capacity typically increases with an increase in the initial dye concentration, as more dye molecules are available to bind to the active sites on the adsorbent surface. jmaterenvironsci.com Conversely, the percentage of removal efficiency often decreases at higher initial concentrations because the available adsorption sites become saturated. deswater.com For example, when using potato peels to adsorb Crystal Violet, the adsorption capacity increased from 18.36 to 99.35 mg/g as the initial concentration rose from 10 to 50 mg/L. jmaterenvironsci.com

Effect of Contact Time: The contact time required to reach equilibrium is a critical parameter for designing an efficient adsorption system. The dye uptake is typically rapid in the initial stages, as abundant vacant sites are available on the adsorbent surface. jmaterenvironsci.com The rate of adsorption then gradually decreases as the remaining vacant sites are filled, eventually reaching a plateau where equilibrium is achieved. nih.govscispace.com For Basic Violet 14, equilibrium was attained in 40 minutes using activated Theobroma cacao shells and in 60 minutes with Calophyllum inophyllum shells. nih.govscispace.com

Effect of Temperature: Temperature can influence the adsorption process by affecting the solubility and diffusion rate of the dye molecules, as well as the surface properties of the adsorbent. The effect of temperature helps determine the thermodynamic nature of the adsorption, i.e., whether it is endothermic or exothermic. Studies on Crystal Violet adsorption onto activated carbon fabrics showed that as the temperature increased from 23°C to 55°C, the maximum dye uptake increased to 428 mg/g, indicating an endothermic process. mdpi.com

Table 1: Optimized Parameters for Cationic Dye Adsorption

Regeneration and Reusability of Adsorbents for this compound

For an adsorption process to be economically viable and environmentally friendly, the regeneration and reuse of the adsorbent are crucial. nih.gov The ability to effectively desorb the adsorbed dye allows for the recovery of the adsorbent for subsequent cycles, reducing operational costs and minimizing solid waste generation.

Various methods are employed for the regeneration of adsorbents, including thermal, chemical, and electrochemical techniques. The choice of method depends on the nature of the adsorbent and the adsorbate. For dyes like this compound, chemical elution using acids, bases, or organic solvents is common. For instance, a study on the removal of Crystal Violet using activated carbon from Balanites aegyptiaca seed shells found that CH3COOH (acetic acid) solution was effective for dye recovery. dergipark.org.tr The regenerated adsorbent maintained an adsorption efficiency of 92.08% after five cycles. dergipark.org.tr

Electrochemical regeneration is an emerging and highly efficient method, particularly for conductive adsorbents like carbon-based materials. researchgate.net This technique involves applying an electrical potential to the spent adsorbent, which facilitates the desorption of the dye molecules. A study on a carbon-based adsorbent loaded with Crystal Violet demonstrated that 100% regeneration efficiency could be achieved in as little as 10 minutes by passing a charge of 25 C/g. researchgate.net Multiple adsorption-regeneration cycles showed little to no loss in the adsorbent's capacity, highlighting the method's effectiveness and potential for industrial application. researchgate.net The efficiency of electrochemical regeneration is influenced by factors such as charge passed, current density, treatment time, and electrolyte type. researchgate.net

Table 2: Regeneration and Reusability of Adsorbents for Cationic Dyes

Environmental Fate and Transport Modeling of this compound in Aquatic and Terrestrial Systems

Environmental fate and transport modeling is a crucial tool for predicting the distribution and persistence of chemicals like this compound after their release into the environment. cdc.gov These models use mathematical equations to simulate the movement and transformation of contaminants through various environmental compartments, including air, water, soil, and sediment. nih.govresearchgate.net The modeling process integrates information on the chemical's properties (e.g., solubility, vapor pressure, partition coefficients), emission rates, and site-specific environmental conditions (e.g., geology, meteorology, hydrology). nih.govepa.gov

For a substance like this compound, key processes governing its fate and transport include advection, dispersion, sorption to soil and sediment, and degradation (biotic and abiotic). cdc.gov Models such as PRZM-3 (Pesticide Root Zone Model), MODFLOW (Modular Three-Dimensional Finite-Difference Groundwater Flow Model), and MT3DMS (Modular 3-D Multi-Species Transport Model) can be linked to simulate the pathway of a contaminant from air or surface deposition through the soil (vadose zone) and into groundwater. nih.gov The output of these models provides predictions of contaminant concentrations over time and space, which is essential for assessing potential exposure risks and designing remediation strategies. researchgate.net

Mobility and Persistence Studies of this compound in Environmental Matrices

The mobility and persistence of a chemical determine its potential to contaminate water resources and its longevity in the environment. nih.gov

Persistence: Persistence refers to the length of time a chemical remains in the environment before being broken down by physical, chemical, or biological processes. wur.nl It is often expressed as a degradation half-life (DT50), which is the time required for 50% of the initial concentration to degrade. wur.nl Triphenylmethane dyes like this compound are known for their poor biodegradability due to their complex and stable aromatic structure, suggesting they are likely to be persistent in the environment. acs.org This persistence means that once released, the compound can remain in soil or water for extended periods, posing a long-term contamination risk.

Biodegradability Assessment and Environmental Half-Life of this compound

Biodegradability Assessment: The biodegradation of synthetic dyes is a key process that determines their ultimate fate in the environment. acs.org Many triphenylmethane dyes, including Crystal Violet, are recalcitrant to natural microbial degradation. acs.org However, specific microorganisms have been identified that can decolorize and degrade these dyes, often through the action of enzymes like laccases, manganese peroxidases, and lignin (B12514952) peroxidases. nih.gov

Studies have isolated various bacterial and fungal strains capable of degrading Crystal Violet. For example, a consortium of the fungus Penicillium citrinum and the bacterium Bacillus cohnii achieved 92% decolorization of a basic violet dye. rajpub.com Similarly, the bacterium Enterobacter sp. CV-S1 was found to completely degrade 150 mg/L of Crystal Violet within 72 hours under optimized conditions (pH 6.5, 35°C). nih.gov The degradation process typically involves the breakdown of the complex dye molecule into smaller, less toxic intermediates. acs.orgrajpub.com Co-cultivation of different microbial species can sometimes enhance the degradation rate and efficiency compared to monocultures. acs.org

Environmental Half-Life: The environmental half-life of a substance is a measure of its persistence. For chemicals that are considered "readily biodegradable" under stringent OECD test guidelines, a default half-life of 15 days in freshwater is often used for modeling purposes. ecetoc.org However, dyes like this compound are not readily biodegradable. acs.org Their complex structure leads to much longer persistence in the environment. While a specific environmental half-life for this compound is not well-documented, its known resistance to degradation suggests it would be significantly longer than that of readily biodegradable compounds, potentially lasting for months or even years depending on the environmental conditions (e.g., microbial activity, sunlight, temperature).

Vi. Theoretical and Computational Investigations of Basic Violet 27

Quantum Chemical Calculations on Basic Violet 27 and its Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of this compound.

Elucidation of Reactive Sites and Molecular Reactivity in this compound Degradation Pathways

Understanding how this compound degrades is crucial for environmental remediation. Computational methods can predict the most likely sites on the molecule for chemical attack. By calculating molecular descriptors like the Fukui function, which indicates the propensity of each atom to accept or donate electrons, researchers can identify the regions most susceptible to attack by radicals, nucleophiles, or electrophiles. For instance, in advanced oxidation processes, these calculations can pinpoint the exact atoms where highly reactive hydroxyl radicals (•OH) will most likely initiate the degradation process, often leading to the breakdown of the dye's chromophore and subsequent decolorization.

Electronic Structure Investigations in Relation to Reactivity and Interactions

The electronic structure of this compound governs its color, stability, and reactivity. Quantum chemical calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests that the molecule is more reactive. These calculations help explain the electronic transitions that give the dye its vibrant color and how its structure dictates its interactions with other chemical species and materials.

Interactive Data Table: Calculated Electronic Properties of a Representative Triphenylmethane (B1682552) Dye

Below is a table showing typical electronic properties that can be determined for a dye like this compound using DFT calculations.

PropertyDescriptionTypical Calculated Value (Arbitrary Units)
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.-5.8 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.-2.1 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical reactivity and stability.3.7 eV
Dipole Moment A measure of the molecule's overall polarity.8.5 D

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics simulations allow for the study of the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of this compound in various environments.

Simulation of this compound Adsorption Dynamics at Interfaces

MD simulations are widely used to model the adsorption of dyes onto surfaces, a process central to both dyeing textiles and wastewater treatment. These simulations can track the trajectory of a this compound molecule as it approaches an adsorbent material, revealing its preferred orientation and the specific intermolecular forces—such as electrostatic interactions, hydrogen bonding, and van der Waals forces—that stabilize the adsorbed state. researchgate.net This atomistic-level understanding is vital for the rational design of new and more efficient adsorbent materials for dye removal. researchgate.net

Modeling of this compound Interactions with Biomacromolecules and Host Molecules

The interaction of this compound with biological systems and synthetic host molecules is a field of growing interest. MD simulations can model the binding of the dye to biomacromolecules like proteins and DNA, elucidating binding affinities and potential conformational changes. Furthermore, these simulations are employed to investigate the encapsulation of this compound within host molecules such as cyclodextrins and cucurbiturils. By simulating the formation of these host-guest complexes, researchers can gain insight into the thermodynamic drivers and mechanisms of encapsulation, which is valuable for developing applications in sensing and controlled-release systems.

Mechanistic Insights from Computational Studies of this compound Transformation Processes

Combining quantum chemical calculations with molecular dynamics simulations provides a comprehensive framework for understanding the complex transformation and degradation processes of this compound. These computational approaches allow researchers to map out entire reaction pathways, calculate the energy barriers for each step, and identify intermediate structures and final degradation products. This detailed mechanistic information is crucial for optimizing existing technologies and inventing new, more efficient methods for the removal of this compound and similar dyes from the environment.

Reaction Pathway Mapping for Basic Violet 1 Degradation

The degradation of Basic Violet 1 (Crystal Violet) can proceed through various pathways, including N-demethylation and the destruction of the chromophore structure, which is responsible for its color. uni.edu Computational studies, often employing Density Functional Theory (DFT), help to elucidate these complex reaction sequences. e-journals.inacs.org

Mapping the reaction pathway involves calculating the potential energy surface of the reaction. This surface represents the energy of the molecular system as a function of the positions of its atoms. Key features of this surface are the minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which correspond to transition states. specialchem.com

For the degradation of Crystal Violet, researchers have computationally explored pathways initiated by the attack of reactive species like hydroxyl radicals (•OH), which are generated in advanced oxidation processes (AOPs). acs.orguni.edu These radicals can attack the molecule at several sites. Theoretical calculations help predict the most likely points of attack by analyzing the molecule's electronic structure, such as the distribution of electron density and the energies of its molecular orbitals. e-journals.in

Table 1: Key Processes in Basic Violet 1 Degradation Pathways

Degradation ProcessDescriptionInitiating Species (Examples)
N-demethylation Sequential removal of methyl (-CH3) groups from the tertiary amine functional groups.Hydroxyl radicals (•OH)
Chromophore Cleavage Breaking of the conjugated system of double bonds that forms the colored part of the molecule.Hydroxyl radicals (•OH), Ozone (O3)
Hydroxylation Addition of hydroxyl (-OH) groups to the aromatic rings.Hydroxyl radicals (•OH)
Ring Opening Cleavage of the benzene (B151609) rings, leading to smaller, aliphatic molecules.Highly reactive radicals

This table summarizes general degradation processes for triarylmethane dyes like Basic Violet 1, as investigated through experimental and computational studies. acs.orguni.edu

Transition State Analysis in Basic Violet 1 Chemical Reactions

A transition state is the highest energy point along the lowest energy path of a reaction, representing the "point of no return" between reactants and products. specialchem.com Analyzing the structure and energy of the transition state is fundamental to understanding the kinetics of a chemical reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. specialchem.com

In the context of Basic Violet 1 degradation, transition state analysis helps to explain why certain degradation pathways are preferred over others. Computational methods can locate transition state structures, which are characterized as saddle points on the potential energy surface with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. specialchem.com

For example, in the hydroxyl radical-initiated degradation of Crystal Violet, computational chemists can model the transition state for the abstraction of a hydrogen atom from a methyl group (leading to N-demethylation) or for the addition of the •OH radical to one of the aromatic rings. By comparing the activation energies calculated for these different transition states, they can determine the most kinetically favorable pathway under specific conditions.

Studies on the alkaline fading (hydrolysis) of Crystal Violet have also involved kinetic analysis to describe the nature of the transition state involved in the reaction mechanism. These studies confirm that the reaction involves the attack of a hydroxide (B78521) ion on the central carbon atom of the dye. dyestuffintermediates.com Computational modeling of this reaction would involve locating the transition state for this nucleophilic attack, providing detailed insight into the bond-forming and bond-breaking processes that occur.

Table 2: Parameters from Theoretical Reaction Analysis

ParameterDefinitionSignificance
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction. It is the energy difference between the reactants and the transition state.A lower activation energy corresponds to a faster reaction rate.
Transition State Structure The specific geometric arrangement of atoms at the highest point of the reaction energy profile.Reveals the mechanism of bond formation and cleavage during the reaction.
Reaction Energy (ΔE) The net energy change between the products and the reactants.Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy).
Imaginary Frequency A negative vibrational frequency calculated for a molecular structure.A single imaginary frequency confirms that a calculated structure is a true transition state. specialchem.com

This table outlines key parameters used in the computational analysis of chemical reactions. specialchem.com

Vii. Emerging Research Directions and Advanced Applications of Basic Violet 27 in Scientific Inquiry

Basic Violet 27 in Advanced Spectroscopic Probes and Imaging Research

The primary application of spectroscopy in the context of Pigment Violet 27 has been for its identification and characterization, rather than its use as an active probe or imaging agent. Due to its insolubility and complex chemical nature—a salt of a triarylmethane dye cation with a copper ferrocyanide inorganic anion—it does not possess the photophysical properties typically required for advanced imaging techniques like fluorescence microscopy, which rely on soluble, highly fluorescent molecules.

Research efforts have centered on using vibrational spectroscopy to create reference data for identifying PV27 in various matrices, most notably in the field of cultural heritage. mdpi.com Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are crucial for the non-destructive analysis of artists' pigments on historical artifacts. unimi.it

Spectroscopic Identification of Pigment Violet 27:

Spectroscopic TechniqueApplication for Pigment Violet 27Key Findings & Reference Spectra
Raman Spectroscopy Identification in artists' paints and cultural heritage objects.Characteristic spectral peaks are used to create reference libraries for identifying synthetic organic pigments. The SOPRANO spectral library, for example, includes a reference spectrum for PV27 (C.I. 42535:3) obtained with a 785 nm laser. kikirpa.be
FTIR Spectroscopy Characterization of the pigment's molecular structure and its components.FTIR spectra help in identifying the organic (triarylmethane) and inorganic (ferrocyanide) components of the pigment. It is often used alongside Raman to confirm the identity of pigments in complex mixtures.

The study of PV27 is often part of broader investigations into collections of synthetic organic pigments, where the goal is to build comprehensive databases for the art conservation community. semanticscholar.org The complex composition of PV27, however, can present analytical challenges, often requiring multiple techniques for unambiguous identification. mdpi.com There is currently no significant body of research exploring the use of Pigment Violet 27 as a functional spectroscopic probe or imaging agent in biological or materials science.

Integration of this compound in Nanotechnology Research for Sensing and Delivery Systems

The integration of Pigment Violet 27 into nanotechnology is a field of nascent potential rather than established application. The primary avenue for this integration is through the creation of "nano-pigments," where the pigment particle size is reduced to the 1-100 nanometer scale. This reduction in size can dramatically alter a pigment's properties, including its color strength, transparency, and dispersibility.

While specific research into Pigment Violet 27 nanoparticles is not widely documented, studies on other pigments provide a roadmap for potential applications. For instance, research has shown that other dyes and pigments can be encapsulated or used to form nanoparticles for various functions:

Encapsulation: Soluble dyes like Crystal Violet have been encapsulated in silk fibroin nanoparticles for controlled release applications. researchgate.net The natural pigment violacein (B1683560) has been formulated into nanoparticles using chitosan (B1678972) to improve its stability and create potential therapeutic agents. researchgate.net

Hybrid Nano-Pigments: Clay-based nano-pigments have been synthesized by adsorbing cationic dyes like Crystal Violet onto clay minerals, creating hybrid materials with enhanced stability. mdpi.com

Theoretically, Pigment Violet 27 could be synthesized or milled into a nano-pigment form. Such nano-scaling could enhance its performance in its primary applications, such as inks and coatings, by improving its dispersion stability and color properties. lankem.com However, its use in advanced sensing or drug delivery systems remains speculative. The development of such systems typically requires materials with specific surface functionalities for targeting or response, and the complex, insoluble nature of PV27 makes it a challenging candidate compared to other nanomaterials.

Future Trajectories in Environmental Remediation of this compound and Related Dyes

The environmental impact and remediation of pigments like PV27 are fundamentally different from soluble dyes. As an insoluble particle, PV27 is not expected to be mobile in aqueous systems in the same way as dissolved dye molecules. sypigment.com Therefore, its primary environmental challenge relates to the physical presence of pigment particles in wastewater or soil, rather than the toxic effects of a dissolved chemical.

Future research into the environmental remediation of PV27 and related insoluble pigments is likely to focus on several key areas:

Advanced Physical Separation: While conventional filtration can remove pigment particles, future methods may involve more advanced membrane technologies or flocculation techniques specifically designed for nano- and micro-sized pigment particles generated by industrial processes.

Degradation of Solid-State Pigments: Unlike soluble dyes that are degraded in solution, the remediation of pigments requires breaking down a stable, solid crystal lattice. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, could be adapted to degrade solid pigment particles suspended in water. However, the efficiency of such processes on complex, insoluble salts like PV27 is an area requiring further investigation.

Biodegradation and Bioremediation: While many microorganisms can decolorize soluble dyes, their ability to metabolize insoluble pigments is less understood. imrpress.com Future research may explore novel bacterial or fungal strains capable of breaking down the triarylmethane structure of PV27 or chelating its inorganic components. The development of bioremediation strategies for pigment-contaminated soils and sludge is a significant long-term goal. jmb.or.kr

Sustainable Pigment Design: A forward-looking approach involves designing pigments that are more environmentally benign from the outset. This includes using greener synthesis routes and developing pigments that are designed to degrade under specific environmental conditions after their functional lifetime.

The trajectory for pigment remediation is moving towards sustainable and efficient methods that can handle the unique challenges posed by insoluble, persistent colorants. google.com

Challenges and Opportunities in this compound Academic Research

Academic research on Pigment Violet 27 is shaped by a distinct set of challenges and corresponding opportunities. Its status as a niche industrial pigment, rather than a high-performance or functional material, has resulted in it being significantly less studied than other colorants.

Key Challenges:

ChallengeDescription
Chemical Complexity and Nomenclature The identity of PV27 as a complex salt of a methylated dye mixture and a copper ferrocyanide anion is not widely understood, and the name "this compound" is a misnomer. colour-index.com This confusion complicates literature searches and clear scientific communication. semanticscholar.org
Analytical Difficulty The combination of organic and inorganic components, along with its insolubility, makes PV27 difficult to characterize fully, especially when present in complex matrices like aged paint films. mdpi.comunimi.it
Limited Functional Applications Its insolubility and lack of specific photophysical properties (e.g., strong fluorescence) limit its use in high-growth research areas like biosensing and advanced imaging, which attract more academic funding and interest.
Industrial and Regulatory Hurdles Like all synthetic pigments, its production is subject to challenges regarding raw material costs, energy consumption, and increasingly stringent environmental regulations on manufacturing byproducts. ranbarr.comcoatingsworld.com

Key Opportunities:

OpportunityDescription
Cultural Heritage Science As a 20th-century pigment, PV27 can serve as an important material for dating and authenticating modern artworks and artifacts. Expanding the reference spectral libraries and understanding its degradation pathways is a key research area. mdpi.comsemanticscholar.org
Advanced Materials through Nanotechnology There is a significant opportunity to explore the synthesis of PV27 as a nano-pigment. Research into creating nano-sized PV27 could lead to new applications in specialty coatings, security inks, or plastics with enhanced color properties and stability. lankem.comhengyitek.com
Fundamental Material Science The unique hybrid organic-inorganic structure of PV27 is itself an object of fundamental interest. Detailed studies on its crystal structure, synthesis mechanism, and degradation could provide new insights into the chemistry of complex salt pigments.
Development of Sustainable Alternatives The challenges associated with traditional synthetic pigments create opportunities for research into more sustainable colorants, including microbial pigments or plant-based dyes that could offer similar hues with a better environmental profile. nih.gov

Q & A

Q. How can researchers optimize the synthesis of Basic Violet 27 to achieve high-purity yields in laboratory settings?

  • Methodological Answer : To optimize synthesis, systematically vary reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., aqueous vs. ethanol-based systems), and stoichiometric ratios of precursors (e.g., dimethylaniline and phosgene). Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography. Validate purity using high-performance liquid chromatography (HPLC) with UV-Vis detection (λ_max ≈ 590 nm) .
  • Key Considerations :
  • Document all procedural deviations and their impacts on yield.
  • Compare results with published spectral databases (e.g., IR, NMR) to confirm structural fidelity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • UV-Vis Spectroscopy : Confirm λ_max in ethanol (typical range: 580–600 nm) .
  • Mass Spectrometry (MS) : Identify molecular ion peaks ([M+] at m/z 408) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR shifts to verify aromatic proton environments and methyl group positions .
  • X-ray Diffraction (XRD) : Resolve crystalline structure for polymorph identification.
  • Table 1 : Comparison of Analytical Techniques for this compound
TechniqueParameter MeasuredTypical Output
UV-Visλ_max, absorbancePeak at ~590 nm
HPLCPurityRetention time ±0.1 min
MSMolecular weightm/z 408 ±1

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

  • Methodological Answer :
  • Step 1 : Conduct a meta-analysis of existing literature to identify outliers in λ_max, NMR shifts, or MS fragments.
  • Step 2 : Replicate disputed experiments under controlled conditions (e.g., standardized solvents, pH 7.0 buffer).
  • Step 3 : Use multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies (e.g., solvent polarity, temperature fluctuations) .
  • Step 4 : Publish replication data with raw spectral files in supplementary materials to enhance reproducibility .

Q. What methodologies are recommended for assessing the photostability of this compound under varying environmental conditions?

  • Methodological Answer : Design a factorial experiment to test:
  • Variables : Light intensity (e.g., 300–1000 lux), UV exposure duration (0–48 hrs), and pH (3–10).
  • Metrics : Monitor degradation via UV-Vis absorbance loss and HPLC peak area reduction.
  • Statistical Analysis : Apply ANOVA to determine significant factors (p < 0.05) and derive a degradation kinetic model (e.g., zero-order vs. first-order) .
  • Table 2 : Photostability Experimental Design
VariableLevels TestedMeasurement Interval
Light Intensity300, 600, 1000 luxEvery 6 hrs
pH3, 7, 10Pre- and post-exposure

Q. How can computational modeling predict the interaction mechanisms of this compound with biological membranes?

  • Methodological Answer :
  • Step 1 : Use molecular docking software (e.g., AutoDock Vina) to simulate dye-membrane interactions, focusing on binding affinity (ΔG) and binding sites .
  • Step 2 : Validate models with experimental data (e.g., fluorescence quenching assays using liposome models).
  • Step 3 : Corrogate results with in vitro cytotoxicity assays (e.g., IC50 values in mammalian cell lines) to assess biological relevance .

Methodological Guidelines

  • Experimental Replication : Adhere to protocols in the Beilstein Journal of Organic Chemistry for documenting synthetic procedures and spectral validation .
  • Data Reporting : Follow the MRC’s guidance on appendices for including raw data, statistical codes, and instrument calibration logs .
  • Ethical Compliance : Ensure phototoxicity studies align with ethical frameworks for minimizing risks to human subjects or model organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.